8-Aminoquinolin-7-ol 8-Aminoquinolin-7-ol
Brand Name: Vulcanchem
CAS No.: 331442-95-6
VCID: VC2796833
InChI: InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2
SMILES: C1=CC2=C(C(=C(C=C2)O)N)N=C1
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

8-Aminoquinolin-7-ol

CAS No.: 331442-95-6

Cat. No.: VC2796833

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

8-Aminoquinolin-7-ol - 331442-95-6

Specification

CAS No. 331442-95-6
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 8-aminoquinolin-7-ol
Standard InChI InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2
Standard InChI Key XSDGGSJNCLLCNW-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2)O)N)N=C1
Canonical SMILES C1=CC2=C(C(=C(C=C2)O)N)N=C1

Introduction

Synthesis and Derivatives

Synthetic routes for 8-aminoquinoline derivatives often involve:

  • Pomeranz–Fritsch reaction: For constructing the quinoline core.

  • Functionalization: Introducing substituents via electrophilic substitution or coupling reactions (e.g., CuAAC for glycoconjugates) .

For example, 8-aminoquinoline-uracil copper complexes are synthesized by reacting 8-aminoquinoline with uracil derivatives under controlled conditions, yielding compounds with enhanced neuroprotective and anticancer activities .

Biological Activities and Applications

Antimicrobial Properties

8-Aminoquinoline derivatives exhibit broad-spectrum antimicrobial effects:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicansSignificant antifungal activity

Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes like FtsZ in bacterial division .

Neuroprotective Effects

8-Aminoqinoline-metal complexes (e.g., Cu, Zn) mitigate oxidative stress in neurodegenerative models:

  • SH-SY5Y neuroblastoma cells: Restore mitochondrial membrane potential (MMP) and reduce ROS by 30% .

  • SIRT1/FOXO3a pathway activation: Upregulates antioxidant defenses .

Research Findings and Innovations

Metal Complexes in Photodynamic Therapy

Zinc complexes of 8-aminoquinoline derivatives demonstrate:

  • Antifungal photodynamic activity: Effective against C. albicans via reactive oxygen species (ROS) generation .

  • Crystal engineering: Supramolecular interactions (e.g., N–H···N hydrogen bonds) enhance stability .

Hybrid Molecules for Alzheimer’s Disease

8-Aminoquinoline-melatonin hybrids exhibit:

  • Dual inhibition: Acetylcholinesterase (AChE) and β-amyloid aggregation .

  • Copper chelation: Reduces metal-induced amyloid toxicity .

Comparative Analysis of Analogous Compounds

CompoundKey FeaturesApplications
8-HydroxyquinolineChelates metals, fluorescentAntimicrobial, OLEDs
ClioquinolZn/Cu ionophoreNeurodegenerative therapy
Primaquine8-Aminoquinoline antimalarialMalaria prophylaxis

Challenges and Future Directions

  • Selectivity optimization: Reducing off-target effects in healthy cells .

  • Drug delivery: Improving blood-brain barrier penetration for CNS applications .

  • Mechanistic studies: Elucidating structure-activity relationships for metal complexes .

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